molecular formula C13H16N2O3 B14203453 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- CAS No. 835914-20-0

2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]-

Cat. No.: B14203453
CAS No.: 835914-20-0
M. Wt: 248.28 g/mol
InChI Key: CRBVFAPPBCGZBF-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a cyclohexylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- typically involves the reaction of 2-pyridinecarboxylic acid with cyclohexylamine and a suitable coupling agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A similar compound with a pyridine ring and a carboxylic acid group.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): A compound with a pyridine ring and a carboxylic acid group at the 4-position.

Uniqueness

2-Pyridinecarboxylic acid, 3-[(cyclohexylamino)carbonyl]- is unique due to the presence of the cyclohexylamino carbonyl group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic

Properties

CAS No.

835914-20-0

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(cyclohexylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c16-12(15-9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(17)18/h4,7-9H,1-3,5-6H2,(H,15,16)(H,17,18)

InChI Key

CRBVFAPPBCGZBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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